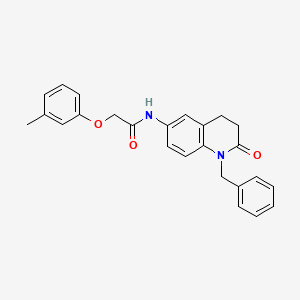

2-Fluoro-4-(methylsulfonyl)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-(methylsulfonyl)benzyl bromide, also known as 1-(Bromomethyl)-2-fluoro-4-(methylsulfonyl)benzene, is a chemical compound with the molecular formula C8H8BrFO2S . It has a molecular weight of 267.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Fluoroalkylative Aryl Migration

One of the notable applications of compounds related to 2-Fluoro-4-(methylsulfonyl)benzyl bromide is in the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. The use of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors demonstrates their potential in silver-catalyzed cascade reactions. This synthetic application highlights the compound's utility in creating complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Zhengbiao He et al., 2015).

Synthesis of Spiro Sultams

Research has explored novel methods for constructing spiro sultams, showcasing the compound's application in the synthesis of complex structures like (11S,12R, 14R)-2-fluoro-14-methyl-11-(methylethyl)spiro[4H-benzo[e]-1, 2-thiazine-3,2'-cyclohexane]-1,1-dione. This process involved o-methyl lithiation followed by various chemical reactions, indicating the compound's role in facilitating electrophilic asymmetric fluorination (Z. Liu et al., 2000).

Practical Synthesis of Sulfone and Sulfonamide Derivatives

The practical syntheses of derivatives like 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding 2‐methylsulfonyl analogs have been reported. These syntheses illustrate the compound's application in generating regioselectively introduced methylthio moieties, further functionalized to sulfones and sulfonamides. Such derivatives are crucial intermediates in pharmaceutical synthesis and materials science (D. Perlow et al., 2007).

SuFEx Clickable Reagent Development

The development of new reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) for sulfur(vi) fluoride exchange (SuFEx) click chemistry represents another innovative application. Such reagents enable the regioselective synthesis of functionalized isoxazoles, enriching the toolkit for creating sulfonyl fluoride-containing molecules. This is significant for pharmaceutical research where such motifs are increasingly explored (Jing Leng & Hua-Li Qin, 2018).

Intermolecular Fluorosulfonylation

A novel application in organic synthesis is the Pd-catalyzed intermolecular fluorosulfonylation of styrenes, demonstrating wide functional-group tolerance. This reaction pathway, distinct from traditional fluorination reactions, highlights the role of high-valent Pd species in forming C-F bonds, crucial for developing fluorinated sulfones (Zheliang Yuan et al., 2015).

Safety and Hazards

2-Fluoro-4-(methylsulfonyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXMRMYVLKFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2918326.png)

![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2918327.png)

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2918337.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)

![4-benzyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2918346.png)